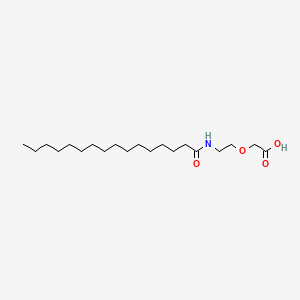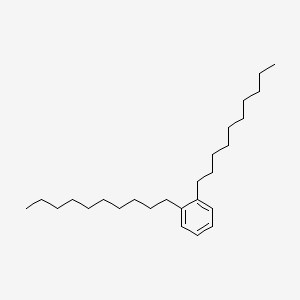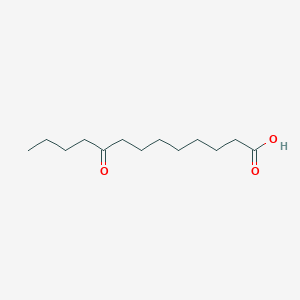
9-Oxotridecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxotridecanoic acid is an organic compound with the molecular formula C13H24O3 It is a long-chain fatty acid with a keto group at the ninth carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 9-Oxotridecanoic acid can be synthesized through several methods. One common approach involves the oxidation of tridecanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the selective oxidation of the desired carbon atom.
Industrial Production Methods: In industrial settings, this compound can be produced through the microbial fermentation of specific strains of bacteria, such as Bacillus species. The fermentation process involves the cultivation of bacteria in a nutrient-rich medium, followed by the extraction and purification of the compound using techniques like column chromatography and liquid-liquid extraction.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Oxotridecanoic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form hydroxyl groups, resulting in the formation of hydroxytridecanoic acid.
Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenation reagents like bromine or chlorine, often in the presence of a catalyst.
Major Products:
Oxidation: Formation of tridecanoic acid derivatives.
Reduction: Formation of hydroxytridecanoic acid.
Substitution: Formation of halogenated or alkylated tridecanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
9-Oxotridecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of biodegradable polymers and as an additive in lubricants and surfactants.
Wirkmechanismus
The mechanism of action of 9-Oxotridecanoic acid involves its interaction with various molecular targets and pathways. The keto group allows it to participate in redox reactions, influencing cellular processes such as energy metabolism and signal transduction. Additionally, its long carbon chain enables it to integrate into lipid membranes, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Tridecanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the keto group.
3-Oxotridecanoic acid: Another keto fatty acid with the keto group at the third carbon position.
9-Oxo-octadecanoic acid: A longer-chain fatty acid with a keto group at the ninth carbon position.
Uniqueness: 9-Oxotridecanoic acid is unique due to its specific keto group position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
92155-74-3 |
|---|---|
Molekularformel |
C13H24O3 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
9-oxotridecanoic acid |
InChI |
InChI=1S/C13H24O3/c1-2-3-9-12(14)10-7-5-4-6-8-11-13(15)16/h2-11H2,1H3,(H,15,16) |
InChI-Schlüssel |
YDGJZJKVGDWBGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)CCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


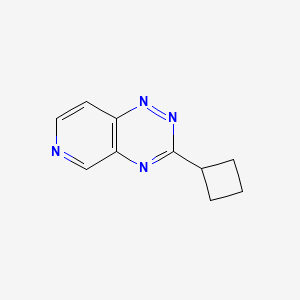
![alpha-Allylbenzo[B]thiophene-3-propionic acid](/img/structure/B15175966.png)

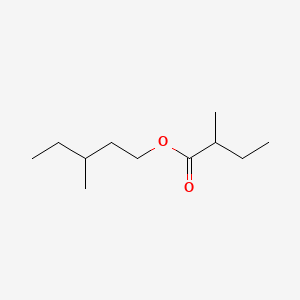
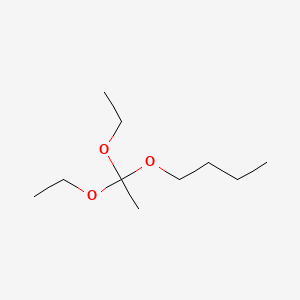
![[(2R,5S)-5-ethyl-2-methyloctyl]benzene](/img/structure/B15175992.png)

![1-[4-(2-Formylhydrazinyl)phenyl]-3-hexylurea](/img/structure/B15176006.png)
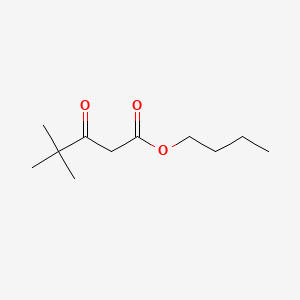

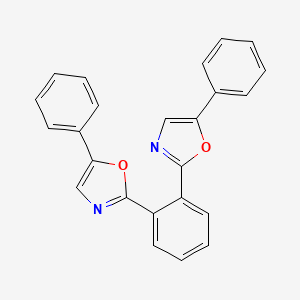
![3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176045.png)
